
Ethyl 2-methyl-3-(4-methylpiperazin-1-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-Methyl-3-(4-methylpiperazin-1-yl) propionate is a chemical compound with the molecular formula C11H22N2O2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-Methyl-3-(4-methylpiperazin-1-yl) propionate typically involves the reaction of 1-methylpiperazine with ethyl 2-bromo-3-methylpropionate under basic conditions. The key step includes an aza-Michael addition between the piperazine and the ethyl bromo compound. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of Ethyl 2-Methyl-3-(4-methylpiperazin-1-yl) propionate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-Methyl-3-(4-methylpiperazin-1-yl) propionate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce alcohols .
Applications De Recherche Scientifique
Ethyl 2-Methyl-3-(4-methylpiperazin-1-yl) propionate has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex piperazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 2-Methyl-3-(4-methylpiperazin-1-yl) propionate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methylpiperazine: A simpler piperazine derivative used in the synthesis of various pharmaceuticals.
4-Methylpiperazine: Another piperazine derivative with similar biological activities.
Ethyl 2-Methyl-3-piperazin-1-yl propionate: A closely related compound with slight structural differences.
Uniqueness
Ethyl 2-Methyl-3-(4-methylpiperazin-1-yl) propionate is unique due to its specific substitution pattern, which can lead to distinct biological activities and chemical reactivity compared to other piperazine derivatives .
Propriétés
Numéro CAS |
1024537-81-2 |
|---|---|
Formule moléculaire |
C11H22N2O2 |
Poids moléculaire |
214.30 g/mol |
Nom IUPAC |
ethyl 2-methyl-3-(4-methylpiperazin-1-yl)propanoate |
InChI |
InChI=1S/C11H22N2O2/c1-4-15-11(14)10(2)9-13-7-5-12(3)6-8-13/h10H,4-9H2,1-3H3 |
Clé InChI |
PXVDCSSPQKCTDI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C)CN1CCN(CC1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


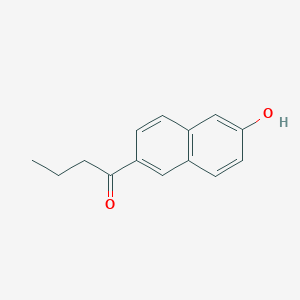
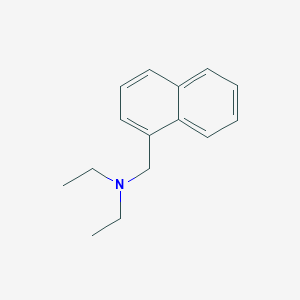
![6-Chloro-4-(ethylsulfanyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B11892435.png)
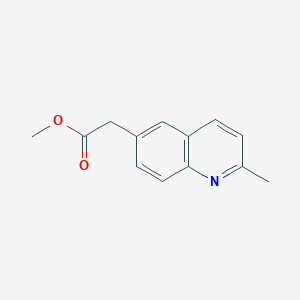
![8-bromoimidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B11892454.png)

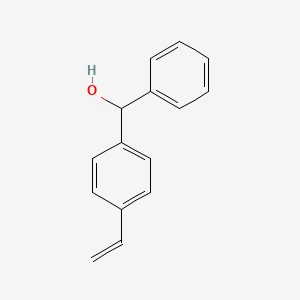

![Imidazo[1,2-a]quinoline-1-carboxylic acid](/img/structure/B11892487.png)

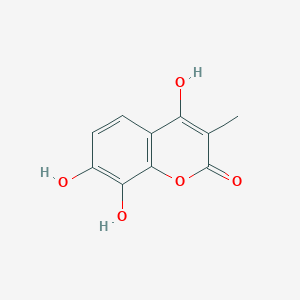

![6-Phenyl-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B11892503.png)

